4-Ethyl-1,3-oxazole-5-carbaldehyde
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Overview
Description
4-Ethyl-1,3-oxazole-5-carbaldehyde is an organic compound with the molecular formula C6H7NO2 It is a heterocyclic compound containing an oxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1,3-oxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with glyoxal in the presence of an acid catalyst, followed by oxidation to form the desired aldehyde. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or water.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1,3-oxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The oxazole ring can undergo substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: 4-Ethyl-1,3-oxazole-5-carboxylic acid.
Reduction: 4-Ethyl-1,3-oxazole-5-methanol.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
4-Ethyl-1,3-oxazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, which can be used in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-1,3-oxazole-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The oxazole ring can also participate in non-covalent interactions such as hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,3-oxazole-5-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
4-Phenyl-1,3-oxazole-5-carbaldehyde: Contains a phenyl group, which significantly alters its chemical properties and applications.
4-Isopropyl-1,3-oxazole-5-carbaldehyde:
Uniqueness
4-Ethyl-1,3-oxazole-5-carbaldehyde is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules. This compound’s specific structure allows for unique applications in various fields, distinguishing it from other oxazole derivatives.
Properties
Molecular Formula |
C6H7NO2 |
---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
4-ethyl-1,3-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C6H7NO2/c1-2-5-6(3-8)9-4-7-5/h3-4H,2H2,1H3 |
InChI Key |
MMCUAZZIEROUBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC=N1)C=O |
Origin of Product |
United States |
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